1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11N3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
1-(2-thiophen-3-ylethyl)imidazol-4-amine |
InChI |
InChI=1S/C9H11N3S/c10-9-5-12(7-11-9)3-1-8-2-4-13-6-8/h2,4-7H,1,3,10H2 |
InChI Key |
BCCAJCNGGNJRLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCN2C=C(N=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 1 2 3 Thienyl Ethyl 1h Imidazol 4 Amine
Retrosynthetic Analysis and Strategic Considerations for Compound Synthesis
Retrosynthetic analysis provides a logical framework for dismantling a target molecule into simpler, commercially available starting materials. For 1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine, the analysis reveals several potential disconnections, guiding the formulation of a convergent and efficient synthetic plan.
The primary retrosynthetic disconnections are:
C4-N Bond (Imidazole Ring): The final amino group at the C4 position of the imidazole (B134444) ring is a key functional group. A common and reliable strategy for its introduction is through the reduction of a nitro group. This disconnection leads to the precursor 1-(2-(3-Thienyl)ethyl)-4-nitro-1H-imidazole . This approach is strategically sound as the nitro group is a robust chemical handle that withstands many reaction conditions and can be selectively reduced in a late-stage synthetic step. nih.gov
N1-C (Imidazole-Linker) Bond: The bond connecting the imidazole N1 atom to the ethyl linker can be disconnected via a standard nucleophilic substitution pathway. This suggests an N-alkylation reaction between a 4-nitro-1H-imidazole core and an electrophilic thiophene-containing side chain, such as 3-(2-bromoethyl)thiophene (B1589064) or its corresponding tosylate.
Imidazole and Thiophene (B33073) Cores: Further disconnection of the two heterocyclic precursors, 4-nitro-1H-imidazole and 3-(2-bromoethyl)thiophene, leads back to fundamental starting materials for imidazole and thiophene ring synthesis.
This retrosynthetic strategy is advantageous as it separates the synthesis of the complex heterocyclic cores from their eventual coupling, allowing for a modular and convergent approach. A key consideration is the regioselectivity of the N-alkylation of 4-nitroimidazole (B12731), which can potentially occur at either N1 or N3. However, in many cases, alkylation proceeds selectively at the N1 position, away from the C4-nitro group. researchgate.net
| Retrosynthetic Step | Precursor Molecule | Forward Reaction |
| Final Product | This compound | Reduction of Nitro Group |
| Step 1 | 1-[2-(3-Thienyl)ethyl]-4-nitro-1H-imidazole | N-Alkylation |
| Step 2 | 4-Nitro-1H-imidazole + 3-(2-Bromoethyl)thiophene | Heterocycle Synthesis |
| Step 3 | Simpler acyclic/aromatic precursors | - |
**2.2. Classical and Modern Synthetic Approaches to the Core Structure
The construction of the target molecule relies on the effective synthesis of its constituent parts: the 1H-imidazole ring, the thiophene ring, and the ethyl linker, followed by their assembly and final functionalization.
The formation of the imidazole ring is a well-established field with numerous named reactions. The choice of method often depends on the desired substitution pattern. For the synthesis of the key 4-nitro-1H-imidazole intermediate, several pathways can be envisioned.
Classical Approaches: One of the earliest methods is the Debus synthesis , a four-component reaction involving a dicarbonyl (like glyoxal), an aldehyde, ammonia (B1221849), and in this case, a nitrating agent in a subsequent step. researchgate.net Another classical route is the Marckwald synthesis , which involves the cyclization of an α-aminoketone with a cyanate (B1221674) or similar reagent. While versatile, achieving the specific 4-nitro substitution pattern directly can be challenging and may require protecting group strategies or separation of isomers.
Modern Approaches: More contemporary methods offer greater control and efficiency. A plausible route involves the synthesis of a pre-functionalized precursor. For instance, multicomponent reactions catalyzed by various agents, including Lewis acids or ionic liquids, can provide highly substituted imidazoles. rsc.orgnih.gov A direct and effective strategy involves the nitration of a pre-formed imidazole, such as 4(5)-bromoimidazole, followed by functionalization. However, direct nitration can often lead to mixtures of isomers. A more regioselective approach starts with a precursor where the nitro group is already incorporated, such as 2-bromo-1-nitroethene, which can undergo cyclocondensation with an appropriate amidine.
A highly relevant modern strategy is the direct synthesis of 4-aminoimidazoles from the reaction of N-iminylsulphilimine with ynamides, catalyzed by gold. rsc.orgresearchgate.net Another approach is the gold-catalyzed [3+2] annulation of 1,2,4-oxadiazoles with ynamides, which delivers fully substituted 4-aminoimidazoles with high atom economy. organic-chemistry.org
| Method | Precursors | Key Features | Reference |
| Debus Synthesis | Dicarbonyl, Aldehyde, Ammonia | Four-component, classical method. | researchgate.net |
| Marckwald Synthesis | α-Aminoketone, Cyanate | Cyclization of pre-formed fragments. | - |
| Gold-Catalyzed Annulation | 1,2,4-Oxadiazoles, Ynamides | Modern, atom-economical, yields 4-aminoimidazoles directly. | organic-chemistry.org |
| Iron-Catalyzed [3+2] Addition | Amidoximes, Enones | Yields imidazoles with a ketone at the C4 position. | rsc.org |
The thiophene ring can be constructed from acyclic precursors or by functionalizing a pre-existing thiophene.
Classical Ring Formation:
Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. organic-chemistry.orgquimicaorganica.orgchem-station.comwikipedia.org It is a robust method for creating substituted thiophenes.
Gewald Aminothiophene Synthesis: This is a multicomponent reaction involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgderpharmachemica.comorganic-chemistry.org It directly yields a 2-aminothiophene, which could be an entry point for further derivatization. researchgate.netnih.gov
Functionalization of Pre-formed Thiophene: A more direct route to the required 3-(2-bromoethyl)thiophene side chain involves the functionalization of commercially available 3-bromothiophene (B43185) or thiophene-3-carboxaldehyde. For example, thiophene-3-carboxaldehyde can be reduced to the corresponding alcohol, converted to a halide, and then used in a chain extension reaction (e.g., via cyanide displacement followed by reduction and further functionalization). A more concise route could involve the reduction of 3-thienylacetic acid to 2-(thiophen-3-yl)ethanol, followed by bromination using a reagent like PBr₃ or CBr₄/PPh₃.
| Method | Precursors | Product Type | Reference |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl, P₄S₁₀ | Substituted Thiophene | organic-chemistry.orgwikipedia.org |
| Gewald Synthesis | Ketone, α-Cyanoester, Sulfur | 2-Aminothiophene | wikipedia.orgderpharmachemica.com |
| Side-chain Functionalization | 3-Thienylacetic acid | 2-(Thiophen-3-yl)ethanol | - |
The crucial step in assembling the core structure is the N-alkylation of the 4-nitro-1H-imidazole ring with the thienylethyl side chain. This is typically achieved through a nucleophilic substitution reaction where the imidazole nitrogen acts as the nucleophile and a leaving group on the ethyl chain (e.g., bromide, iodide, or tosylate) is displaced.
The reaction is generally performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) in the presence of a base to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity. derpharmachemica.com Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃). The choice of base and reaction temperature can be critical to ensure high yields and minimize side reactions. Heating the reaction mixture is often necessary to drive the alkylation to completion. researchgate.net
General Reaction Scheme: 4-Nitro-1H-imidazole + 3-(2-bromoethyl)thiophene ---(Base, Solvent, Heat)--> 1-[2-(3-Thienyl)ethyl]-4-nitro-1H-imidazole
The final step in the proposed synthetic sequence is the conversion of the C4-nitro group to the target primary amine. This transformation is a standard reduction reaction for which several reliable methods are available. The choice of reducing agent must be compatible with the other functional groups in the molecule, particularly the sulfur-containing thiophene ring, which can be sensitive to certain reductive conditions.
Commonly employed methods for nitro group reduction include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This is often a clean and high-yielding method.
Metal-Acid Systems: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). A widely used variant is tin(II) chloride (SnCl₂) in ethanol (B145695) or ethyl acetate.
Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C).
Chemical Reduction: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) can also be effective for the reduction of nitroarenes. nih.gov
Advanced Synthetic Techniques for Analog Generation
Once the core structure of this compound is synthesized, various advanced techniques can be employed to generate a library of analogs for structure-activity relationship (SAR) studies.
Microwave-Assisted Organic Synthesis Applications
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity in the synthesis of heterocyclic compounds, including imidazoles. The application of microwave irradiation can be particularly advantageous for the N-alkylation of imidazole derivatives, a key step in a proposed synthesis of This compound .
In a conventional approach, the N-alkylation of 4-nitroimidazole with an appropriate alkylating agent like 3-(2-bromoethyl)thiophene would typically require prolonged heating in a suitable solvent with a base. derpharmachemica.com MAOS can significantly reduce the reaction time from hours to minutes. researchgate.netresearchgate.net The reaction would involve the deprotonation of 4-nitroimidazole with a base such as potassium carbonate (K₂CO₃) in a polar solvent like dimethylformamide (DMF) or acetonitrile, followed by the addition of the 3-(2-bromoethyl)thiophene. Under microwave irradiation, the reaction mixture can be rapidly heated to the desired temperature, promoting a more efficient substitution. ajol.info
The benefits of employing MAOS in this context include:
Reduced Reaction Times: Microwave heating can accelerate the rate of N-alkylation, leading to shorter synthesis times compared to conventional heating methods. nih.gov
Improved Yields: In many cases, MAOS can lead to higher isolated yields of the desired N-alkylated product by minimizing the formation of side products.
Enhanced Regioselectivity: While 4-nitroimidazole can potentially be alkylated at either the N-1 or N-3 position, studies on similar systems have shown that the reaction conditions, including the use of microwave irradiation, can influence the regioselectivity. derpharmachemica.com
The subsequent reduction of the nitro group to an amine can also potentially be accelerated using microwave assistance, although this is less commonly reported than for alkylation reactions.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours | Minutes |
| Temperature | Typically reflux temperature of the solvent | Controlled temperature, often higher than conventional reflux |
| Yields | Moderate to good | Often higher and more reproducible |
| Side Products | Potential for increased side product formation | Often reduced due to shorter reaction times |
Metal-Catalyzed Cross-Coupling Reactions in Heterocycle Synthesis
Metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, are indispensable tools for the formation of carbon-nitrogen (C-N) bonds in the synthesis of complex heterocyclic molecules. nih.govresearchgate.net While the primary proposed synthesis of This compound involves the reduction of a nitro precursor, palladium-catalyzed amination could represent an alternative, albeit more complex, strategy for the introduction of the 4-amino group.
This approach would necessitate a precursor such as 4-bromo-1-[2-(3-thienyl)ethyl]-1H-imidazole . The synthesis of this precursor would first involve the N-alkylation of 4-bromoimidazole with 3-(2-bromoethyl)thiophene. Subsequently, a Buchwald-Hartwig amination could be employed to introduce the amino group at the C-4 position. mit.edu This reaction would involve treating the 4-bromoimidazole derivative with an ammonia surrogate, such as benzophenone (B1666685) imine, in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., Xantphos or BrettPhos), and a base (e.g., sodium tert-butoxide). nih.gov The resulting imine would then be hydrolyzed to yield the desired 4-aminoimidazole.
Challenges for this approach include the potential for side reactions and the need for careful optimization of the catalyst system. However, the versatility of palladium-catalyzed cross-coupling reactions makes them a powerful tool for the synthesis of a wide array of substituted imidazoles and for further derivatization of the target compound. rsc.org
| Reaction Type | Reactants | Catalyst/Reagents | Product |
| Buchwald-Hartwig Amination | 4-Bromo-1-[2-(3-thienyl)ethyl]-1H-imidazole, Ammonia surrogate | Pd catalyst, Phosphine ligand, Base | This compound |
Multicomponent Reactions for Structural Diversity
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including substituted imidazoles, in a single synthetic step. rsc.orgnanomaterchem.com These reactions involve the combination of three or more starting materials to form a product that contains portions of all the initial reactants. While highly effective for the de novo synthesis of the imidazole ring, applying MCRs to obtain the specific substitution pattern of This compound might be less direct than a stepwise approach.
A well-known MCR for imidazole synthesis is the Radziszewski reaction, which typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. To synthesize the target molecule via an MCR, one would need to devise a strategy where the 2-(3-thienyl)ethyl group is introduced on one of the components and the amino group (or a precursor) is incorporated from another.
For instance, a four-component reaction could theoretically involve a 1,2-dicarbonyl compound, an aldehyde, an amine (2-(3-thienyl)ethylamine), and an ammonia source. rsc.org However, controlling the regioselectivity to achieve the desired 1,4-disubstituted pattern can be challenging. rsc.org The van Leusen three-component reaction, which utilizes a tosylmethyl isocyanide (TosMIC) reagent, is another powerful MCR for imidazole synthesis, but it typically leads to 1,5-disubstitution or 1,4,5-trisubstitution.
Therefore, while MCRs are excellent for generating libraries of diverse imidazole derivatives, a more targeted, stepwise synthesis is likely more appropriate for obtaining This compound with high regioselectivity. acs.org
Analytical Techniques for Structural Elucidation (Excluding Basic Compound Identification Data)
The unambiguous structural elucidation of This compound would rely on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
One-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments would be crucial for confirming the structure. researchgate.net
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole and thiophene rings, as well as the ethyl linker. The protons on the imidazole ring (H-2 and H-5) would appear as singlets in the aromatic region. The thiophene protons would exhibit characteristic coupling patterns. The ethyl group would present as two triplets. The protons of the amino group might appear as a broad singlet. nih.govresearchgate.net
¹³C NMR: The carbon NMR spectrum would show characteristic chemical shifts for the carbons of the imidazole and thiophene rings, as well as the ethyl linker. researchgate.netnih.gov
2D NMR (HSQC and HMBC): Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate the proton signals with their directly attached carbon atoms. researchgate.netyoutube.com Heteronuclear Multiple Bond Correlation (HMBC) would be essential for confirming the connectivity of the different fragments of the molecule, for instance, by showing correlations between the protons of the ethyl linker and the carbons of both the imidazole and thiophene rings. researchgate.netyoutube.com This would definitively establish the N-1 substitution pattern.
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity (¹H NMR) | Key HMBC Correlations |
| Imidazole H-2 | 7.5 - 8.0 | s | C-4, C-5 |
| Imidazole H-5 | 6.5 - 7.0 | s | C-4, C-2 |
| Thiophene Protons | 7.0 - 7.5 | m | Thiophene and ethyl carbons |
| Ethyl CH₂-N | 4.0 - 4.5 | t | Imidazole C-5, Thiophene C-3 |
| Ethyl CH₂-Thiophene | 3.0 - 3.5 | t | Thiophene C-3, Imidazole C-5 |
| NH₂ | 3.0 - 5.0 | br s | - |
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, confirming the elemental composition of the compound. The fragmentation pattern observed in the mass spectrum would provide further structural information. researchgate.netuab.edu Key fragmentation pathways would likely involve:
Cleavage of the C-N bond of the ethyl linker, leading to fragments corresponding to the thienylethyl cation and the imidazol-4-amine radical cation. libretexts.org
Fragmentation of the imidazole ring, often involving the loss of HCN or related neutral species. researchgate.net
Cleavage of the thiophene ring.
The analysis of these fragmentation patterns would provide valuable corroborating evidence for the proposed structure. miamioh.edumatrixscience.com
Computational Chemistry and in Silico Approaches for 1 2 3 Thienyl Ethyl 1h Imidazol 4 Amine
Molecular Modeling and Simulation Studies
Molecular modeling and simulation provide a microscopic view of the molecule's behavior, offering insights that are often difficult to obtain through experimental methods alone.
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which dictates its biological activity. Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), and Molecular Mechanics (MM) are employed to determine the most stable conformations of 1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine.
QM calculations provide highly accurate electronic structure information, while MM methods offer a faster, classical mechanics-based approach suitable for larger systems. By rotating the key dihedral angles (the bonds connecting the thienyl, ethyl, and imidazole (B134444) groups), a potential energy surface can be generated. researchgate.net This surface reveals the low-energy, and therefore most probable, conformations of the molecule. For instance, studies on other imidazole derivatives have successfully used DFT calculations to identify the lowest energy conformers, which is the first step in understanding how a molecule might bind to a receptor. researchgate.netdntb.gov.ua
Table 1: Hypothetical Conformational Analysis of this compound using DFT This table is illustrative and shows the type of data generated from such a study.
| Conformer ID | Dihedral Angle (Thienyl-Ethyl-Imidazole) | Relative Energy (kcal/mol) | Population (%) |
| Conf-1 | 178° | 0.00 | 75.3 |
| Conf-2 | 65° | 1.52 | 18.1 |
| Conf-3 | -68° | 1.89 | 6.6 |
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. dntb.gov.ua For this compound, once a potential biological target is identified, MD simulations can model the dynamic interactions between the ligand (the compound) and the receptor (the protein). nih.gov These simulations provide detailed information on the stability of the ligand-protein complex, key amino acid residues involved in binding, and the conformational changes that may occur upon binding. nih.govsamipubco.com Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of the protein structure, respectively.
Structure-Based Computational Drug Design Methodologies
Structure-based drug design leverages the three-dimensional structure of biological targets to design and optimize potential drug candidates.
A primary challenge is to identify the biological target of this compound. Computational approaches like reverse docking or pharmacophore-based screening can be used. In this process, the molecule is computationally screened against a library of known protein structures to find potential binding partners. The imidazole and thienyl moieties are present in numerous biologically active compounds, suggesting a range of potential targets, including kinases, G-protein coupled receptors, and various enzymes. mdpi.comnih.gov For example, the related compound Imetit, which features an imidazole ring, is a known agonist for histamine (B1213489) H3 and H4 receptors. nih.gov Elucidating the mechanism of action involves understanding how the binding of the compound to its target modulates the protein's function, leading to a therapeutic effect.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net This method is essential for predicting the binding mode and affinity of this compound with its putative target. nih.govdergipark.org.tr Docking algorithms place the ligand into the binding site of a protein and score the different poses based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. researchgate.netderpharmachemica.com The results can identify key interactions, such as hydrogen bonds between the amine group of the imidazole and specific amino acid residues, that are critical for binding.
Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target This table is illustrative and shows the type of data generated from a docking study.
| Parameter | Value | Interacting Residues | Interaction Type |
| Binding Affinity | -8.5 kcal/mol | GLU-81, LEU-132 | Hydrogen Bond |
| Docking Score | -9.2 | LYS-33, PHE-145 | Pi-Alkyl, Pi-Sulfur |
| RMSD from reference | 1.2 Å | VAL-41, ALA-63 | Hydrophobic |
De Novo Design Principles for Novel Scaffolds
De novo drug design involves the computational creation of novel molecular structures with desired properties. samipubco.com Starting with the this compound scaffold, these methods can be used to design new derivatives with potentially improved potency, selectivity, or pharmacokinetic properties. The process can involve "growing" fragments from the core structure to better fit the target's binding pocket or "linking" different molecular fragments together. This approach allows for the exploration of vast chemical space to identify novel compounds that retain the key binding features of the original molecule while introducing beneficial modifications.
Ligand-Based Computational Drug Design Methodologies
Ligand-based drug design (LBDD) methodologies are predicated on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. ijert.org This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. For this compound, LBDD techniques can be leveraged to infer potential biological targets and to design novel analogs with enhanced potency and selectivity.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a cornerstone of LBDD, focusing on the identification of the essential three-dimensional arrangement of chemical features that are necessary for a molecule to exert a specific biological effect. dergipark.org.tr A pharmacophore model for a series of compounds including this compound would typically define the spatial relationships between key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. tci-thaijo.org
The development of a pharmacophore model for this compound would involve the following hypothetical steps:
Conformational Analysis: Generating a diverse set of low-energy conformations for this compound and a series of structurally related active compounds.
Feature Identification: Defining the key chemical features within the molecule, such as the imidazole ring (aromatic, hydrogen bond donor/acceptor), the thienyl group (aromatic, hydrophobic), and the primary amine (hydrogen bond donor, positive ionizable).
Model Generation and Validation: Aligning the active compounds to generate a common-feature pharmacophore hypothesis. This model is then validated by its ability to distinguish known active compounds from inactive ones in a database. dovepress.com
Once a validated pharmacophore model is established, it can be used as a 3D query for virtual screening of large chemical databases to identify novel compounds that possess the desired structural features and are therefore likely to be active. researchgate.net
Table 1: Illustrative Pharmacophore Features for this compound
| Feature Type | Moiety | Role in Molecular Recognition |
| Aromatic Ring (AR) | Imidazole Ring | π-π stacking interactions |
| Aromatic Ring (AR) | Thienyl Ring | Hydrophobic and aromatic interactions |
| Hydrogen Bond Donor (HBD) | Imidazole N-H | Interaction with acceptor groups on a target |
| Hydrogen Bond Acceptor (HBA) | Imidazole N | Interaction with donor groups on a target |
| Positive Ionizable (PI) | 4-Amine Group | Electrostatic interactions |
| Hydrophobic (HY) | Ethyl Linker | van der Waals interactions |
Molecular Similarity Analysis for Chemical Space Exploration
Molecular similarity analysis is a computational technique used to quantify the likeness between molecules. This is a fundamental concept in cheminformatics, where the "similarity principle" posits that structurally similar molecules are likely to have similar biological activities. psu.edu For this compound, molecular similarity analysis can be employed to explore the vast chemical space and identify compounds with a higher probability of exhibiting a desired biological effect. acs.org
The process typically involves representing molecules as numerical descriptors or "fingerprints," which encode structural and physicochemical information. The similarity between two molecules is then calculated using a similarity metric, such as the Tanimoto coefficient. psu.edu This can be applied to:
Expand Compound Libraries: By searching large databases for molecules with a high degree of similarity to this compound, novel analogs can be identified for synthesis and testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijert.orgijert.org A QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov
For a series of analogs of this compound, a QSAR study would involve:
Data Set Preparation: A series of compounds with varying structural modifications and their corresponding experimentally determined biological activities (e.g., IC50 values) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, electronic, and physicochemical properties, would be calculated for each compound in the series.
Model Development and Validation: Statistical methods, such as multiple linear regression or partial least squares, are used to build a model that correlates the descriptors with biological activity. rjptonline.org The predictive power of the model is then rigorously validated using internal and external validation techniques. nih.gov
A statistically significant 3D-QSAR model, for instance, could provide contour maps that visualize the regions in space where steric bulk, positive or negative electrostatic potential, or hydrophobicity would be favorable or unfavorable for biological activity, offering valuable insights for the design of more potent analogs. rjptonline.orgnih.gov
Table 2: Hypothetical QSAR Model for a Series of this compound Analogs
| Compound ID | Log(1/IC50) (Experimental) | Log(1/IC50) (Predicted) | Residual |
| Compound 1 | 5.2 | 5.1 | 0.1 |
| Compound 2 | 5.8 | 5.9 | -0.1 |
| Compound 3 | 6.5 | 6.4 | 0.1 |
| Compound 4 | 4.9 | 5.0 | -0.1 |
Advanced Computational Techniques and Methodological Integration
The integration of advanced computational techniques, such as machine learning and high-throughput virtual screening, has further revolutionized the field of in silico drug design. These methods can handle vast amounts of data and uncover complex patterns that may not be apparent with traditional approaches.
Machine Learning and Artificial Intelligence in Compound Design
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in drug discovery to build more accurate and predictive models. nih.govnih.gov For this compound, ML algorithms can be used in various aspects of its computational analysis:
Enhanced QSAR Models: ML methods like support vector machines, random forests, and deep neural networks can be used to develop more sophisticated QSAR models that can capture non-linear relationships between molecular descriptors and biological activity. nih.govresearchgate.net
De Novo Drug Design: Generative ML models can be trained on large datasets of known bioactive molecules to design novel compounds, including analogs of this compound, with desired properties. acs.org
Predictive Toxicology: ML models can be trained to predict the potential toxicity and adverse effects of a compound early in the drug discovery process, helping to reduce late-stage failures.
The application of AI in drug design aims to accelerate the discovery process by making more informed decisions at each stage, from hit identification to lead optimization. nih.gov
High-Throughput Virtual Screening Protocols
High-throughput virtual screening (HTVS) is a computational technique used to screen very large libraries of compounds against a biological target to identify potential hits. nih.gov For this compound, if a biological target is identified, HTVS can be employed to find other molecules that may bind to the same target.
A typical HTVS workflow would involve a hierarchical screening approach:
Library Preparation: A large virtual library of compounds is prepared, often containing millions of molecules. nih.gov
Initial Filtering: The library is first filtered based on simple physicochemical properties and drug-likeness rules (e.g., Lipinski's rule of five) to remove undesirable compounds.
Pharmacophore-Based Screening: The remaining compounds are then screened against a pharmacophore model derived from this compound or the target's binding site.
Molecular Docking: The hits from the pharmacophore screen are then subjected to molecular docking simulations to predict their binding mode and affinity for the target protein.
Hit Selection and Prioritization: The final set of hits is ranked based on their docking scores and other criteria, and the top-ranked compounds are selected for experimental testing.
This multi-step process allows for the efficient screening of massive compound libraries, significantly increasing the chances of discovering novel and potent bioactive molecules.
Structure Activity Relationship Sar Studies of 1 2 3 Thienyl Ethyl 1h Imidazol 4 Amine and Its Derivatives
Design Principles for Analog Synthesis and SAR Exploration
The rational design of analogs of 1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine is guided by established pharmacophore models for histamine (B1213489) H3 receptor antagonists. nih.govnih.govresearchgate.net These models reveal the necessity of a protonatable amine that can form an ionic bond with a key aspartate residue (Asp114) in the receptor's binding pocket. researchgate.net The design strategy for new analogs focuses on optimizing interactions with the receptor through several key principles:
Scaffold Hopping and Bioisosteric Replacement: A primary strategy involves replacing core structural motifs with other groups that retain similar steric and electronic properties. For instance, the imidazole (B134444) ring, while a common feature in early H3 antagonists, can be replaced by other basic heterocycles like piperidine (B6355638) or pyrrolidine (B122466) to improve pharmacokinetic properties or reduce potential cytochrome P450 (CYP) inhibition. nih.govresearchgate.netcresset-group.com Similarly, the thienyl moiety can be replaced with other aromatic or heteroaromatic rings to explore different hydrophobic pockets within the receptor.
Linker Modification: The ethyl linker's length and flexibility are critical for orienting the imidazole and thienyl groups correctly within the binding site. researchgate.net Design strategies often involve synthesizing analogs with varying linker lengths (e.g., propyl or butyl chains) or introducing conformational constraints, such as incorporating the linker into a ring system (e.g., a cyclobutoxy motif), to lock the molecule into a more favorable, high-affinity conformation. researchgate.net
Substitution Analysis: Analogs are systematically synthesized with various substituents on both the thienyl and imidazole rings. This allows for the exploration of specific steric, electronic, and hydrophobic interactions. The goal is to identify substitutions that enhance potency, improve selectivity over other histamine receptor subtypes, and optimize drug-like properties. nih.gov
These design principles are part of an iterative process where newly synthesized compounds are biologically evaluated, and the results are used to refine the pharmacophore model and guide the design of the next generation of analogs. nih.govnih.gov
Qualitative SAR Investigations
Qualitative SAR studies provide a descriptive understanding of how specific structural changes affect the biological activity of the compound series.
The 3-thienyl group serves as a key hydrophobic anchor. Its replacement or substitution significantly impacts receptor affinity. While direct SAR data for the this compound scaffold is limited in the provided results, general principles from related H3 antagonists indicate that this region of the molecule interacts with hydrophobic pockets in the receptor.
Bioisosteric Replacement: Replacing the thienyl ring with other aromatic systems like phenyl, pyridyl, or even larger systems like naphthyl can modulate affinity and selectivity. The optimal choice depends on the specific shape and nature of the hydrophobic sub-pocket it occupies.
Substitution: Adding small, lipophilic substituents such as methyl or chloro groups to the thienyl or a replacement phenyl ring can enhance van der Waals interactions and increase potency. The position of the substituent is critical, as steric hindrance can also lead to a decrease in activity.
The following table summarizes findings for related H3 antagonists where the aromatic moiety is modified.
| Base Scaffold | Aromatic Moiety (R) | Relative Activity | Reference |
| Imidazole-ether | 4-Chlorophenyl | High Affinity | nih.gov |
| Imidazole-ether | Phenyl | Moderate Affinity | nih.gov |
| Imidazole-ether | 4-Methylphenyl | Moderate Affinity | nih.gov |
Data is illustrative of general SAR trends for H3 antagonists.
The ethyl linker provides essential conformational flexibility, allowing the terminal imidazole and thienyl groups to adopt an optimal binding conformation.
Linker Length: Studies on various H3 antagonists have shown that a linker of 2 to 4 atoms (e.g., ethyl, propyl) is generally optimal. Shortening the chain can prevent the terminal groups from reaching their respective binding sites, while excessive lengthening can introduce an entropic penalty or unfavorable conformations, both leading to reduced affinity.
Conformational Constraint: Introducing rigidity into the linker can significantly enhance affinity if the resulting conformation is bioactive. For example, incorporating the linker atoms into a cyclic structure can pre-organize the molecule for receptor binding, reducing the entropic cost of binding. Studies on other H1 and H3 antagonists have shown that cyclization can dramatically decrease the dissociation rate, leading to a longer residence time at the receptor. researchgate.netnih.govacs.org
The table below shows the effect of linker modifications on the activity of analogous H3 receptor antagonists.
| Scaffold Type | Linker Modification | Effect on Affinity | Reference |
| Propoxy-based Antagonist | Flexible 3-propoxy chain | Baseline Affinity | researchgate.net |
| Propoxy-based Antagonist | Rigidified 3-cyclobutoxy linker | Significant Increase | researchgate.net |
| Diphenhydramine (H1 Antagonist) | Ethyl linker between phenyls | 18-fold increase in Residence Time | nih.govacs.org |
The 4-substituted imidazole ring is a cornerstone of many potent H3 antagonists due to its ability to mimic histamine. nih.gov Its basic nitrogen atoms are critical for anchoring the ligand in the binding site.
Basicity: The pKa of the imidazole ring is crucial. It must be sufficiently basic to be protonated at physiological pH to form a salt bridge with key acidic residues like Asp114 in the H3 receptor. researchgate.net
Substitution: Substitution on the imidazole ring itself is generally not well-tolerated, as it can interfere with the key interactions required for agonism or antagonism at histamine receptors. psu.edu
Bioisosteric Replacement: The most significant modification is the complete replacement of the imidazole ring. This is often done to circumvent issues like CYP enzyme inhibition associated with the imidazole moiety. Replacing it with a piperidine ring has been successful in some scaffolds, though it often leads to a loss of affinity in others, highlighting the specific role of the imidazole's aromatic and hydrogen-bonding characteristics. nih.govresearchgate.net For example, in the case of the H3 antagonist ciproxifan, replacement of the imidazole with a piperidine moiety maintained high in vitro affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR models provide a mathematical correlation between the structural properties of a series of compounds and their biological activity. nih.gov For H3 antagonists, 2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to guide lead optimization. nih.govnih.gov
The development of robust QSAR models relies on the calculation of molecular descriptors that encode the physicochemical properties of the molecules. nih.gov These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. For imidazole-based H3 antagonists, a combination of 2D and 3D descriptors has proven most effective for predicting biological activity. nih.gov
Key descriptors frequently used in QSAR models for this class of compounds include:
3D Descriptors (CoMFA/CoMSIA): These are calculated by placing the aligned molecules in a 3D grid and computing the interaction fields with a probe atom at each grid point.
Steric Fields: Describe the shape of the molecule. Favorable steric interactions in a QSAR model indicate regions where bulkier substituents are preferred, while unfavorable regions suggest steric clashes. nih.gov
Electrostatic Fields: Represent the distribution of charge. These fields are critical for modeling the ionic interaction of the basic imidazole nitrogen and other polar interactions. nih.gov
Hydrophobic Fields: Indicate regions where lipophilic character is favorable for activity, often corresponding to hydrophobic pockets in the receptor. nih.gov
Hydrogen Bond Donor/Acceptor Fields: Highlight areas where hydrogen bonding capabilities are important for binding. nih.gov
2D Descriptors: These are calculated from the 2D structure of the molecule.
Topological Descriptors: Include connectivity indices that describe the branching and complexity of the molecular structure. consensus.app
Electronic Descriptors: Such as dipole moment and atomic charges, which quantify the electronic aspects of the molecule. consensus.app
Physicochemical Descriptors: Like the logarithm of the partition coefficient (logP), which measures lipophilicity, and Molar Refractivity (MR), which is related to molecular volume and polarizability. garph.co.uk
The following table lists common molecular descriptors and their general significance in QSAR models of imidazole-containing ligands.
| Descriptor Class | Specific Descriptor | Significance in QSAR Models | Reference |
| 3D (CoMFA/CoMSIA) | Steric Fields | Defines the required shape for optimal fit into the receptor. | nih.govresearchgate.net |
| Electrostatic Fields | Crucial for polar and ionic interactions (e.g., with Asp residue). | nih.govresearchgate.net | |
| Hydrophobic Fields | Maps favorable interactions with nonpolar regions of the binding site. | nih.govresearchgate.net | |
| H-Bond Acceptor/Donor | Identifies key hydrogen bonding opportunities. | nih.govresearchgate.net | |
| 2D (Topological) | Connectivity Indices | Relates molecular size and branching to activity. | consensus.app |
| 2D (Electronic) | Mean Absolute Charge | Quantifies polarity, which influences binding and solubility. | consensus.app |
| 2D (Physicochemical) | ClogP (Lipophilicity) | Important for membrane permeability and hydrophobic interactions. | garph.co.uk |
| Molar Refractivity (MR) | Correlates with molecular volume and polarizability. | nih.gov |
These QSAR studies provide predictive models that not only explain the SAR of existing compounds but also guide the rational design of new, more potent analogs of this compound. nih.govresearchgate.net
Statistical Modeling Techniques and Predictive Capacity
In the SAR analysis of this compound derivatives, various statistical modeling techniques are employed to develop predictive QSAR models. These models aim to establish a mathematical correlation between the structural properties of the compounds and their biological activities.
Commonly utilized statistical methods include both linear and non-linear approaches. Multiple Linear Regression (MLR) is a traditional and straightforward method used to model a linear relationship between molecular descriptors (independent variables) and the biological activity (dependent variable). For instance, in studies of histamine H3 antagonists, MLR has been used to build QSAR models that can reliably predict binding affinities. nih.gov Genetic algorithms are often coupled with MLR to select the most relevant molecular descriptors from a large pool of calculated properties, enhancing the predictive power of the resulting model. researchgate.net
Artificial Neural Networks (ANNs) represent a more complex, non-linear approach. ANNs are capable of modeling intricate relationships between molecular structure and activity that may not be captured by linear methods. nih.gov In the context of histamine H3 receptor antagonists, ANN-based QSAR models have demonstrated comparable, and sometimes superior, predictive performance to MLR models. nih.gov
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) , are also pivotal. These techniques consider the 3D alignment of molecules and calculate steric and electrostatic fields around them. For histamine H3 antagonists with scaffolds containing polar heterocycles like imidazole, 3D-QSAR models have been instrumental in elucidating the importance of steric, electrostatic, and hydrophobic properties for high receptor affinity. nih.gov The predictive capacity of these models is crucial for the virtual screening of new potential ligands and for guiding the synthesis of more potent derivatives.
The predictive power of a QSAR model is a critical measure of its utility. For a series of histamine H3 antagonists, a well-constructed QSAR model can achieve a high predictive correlation coefficient for a test set of compounds not used in model generation. researchgate.net This indicates the model's ability to accurately forecast the biological activity of novel, structurally related compounds.
Table 1: Comparison of Statistical Modeling Techniques in QSAR Studies
| Technique | Description | Advantages | Common Application in Histamine H3 Antagonist SAR |
| Multiple Linear Regression (MLR) | A linear method that correlates molecular descriptors with biological activity. | Simple to interpret; computationally less intensive. | Predicting receptor binding affinities of arylbenzofuran histamine H3 receptor antagonists. nih.gov |
| Artificial Neural Network (ANN) | A non-linear computational model inspired by the structure of the brain. | Can model complex, non-linear relationships. | Modeling the binding affinities of histamine H3 receptor antagonists. nih.gov |
| Comparative Molecular Field Analysis (CoMFA) | A 3D-QSAR method that correlates steric and electrostatic fields with activity. | Provides 3D visualization of favorable and unfavorable regions for activity. | Evaluating steric and electrostatic requirements for H3R antagonists. nih.gov |
| Comparative Molecular Similarity Indices Analysis (CoMSIA) | A 3D-QSAR method that includes hydrophobic, hydrogen bond donor, and acceptor fields in addition to steric and electrostatic fields. | Offers a more detailed 3D map of important molecular properties. | Analyzing the influence of lipophilic and hydrogen bonding properties in H3R antagonists. nih.gov |
QSAR Model Validation and Interpretability
The development of a reliable QSAR model necessitates rigorous validation to ensure its robustness and predictive accuracy. Validation is a multi-step process that confirms the model is not a result of chance correlation and can make meaningful predictions for new compounds.
Internal validation techniques are first applied during the model development phase. A widely used method is cross-validation , particularly the leave-one-out (LOO) procedure. In LOO cross-validation, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the dataset. The resulting cross-validated correlation coefficient (Q²) is a measure of the model's internal predictive ability. researchgate.net A high Q² value (typically > 0.5) is indicative of a robust model.
External validation is considered the most stringent test of a QSAR model's predictive power. This involves splitting the initial dataset into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the model's performance on "unseen" data. The predictive ability is assessed by the squared correlation coefficient for the test set (R²_pred). nih.gov A high R²_pred value demonstrates the model's capability to generalize and make accurate predictions for new chemical entities.
Further statistical parameters are used to assess the quality of the QSAR model, including the coefficient of determination (R²), which measures the goodness of fit, and the Fischer statistic (F-test), which indicates the statistical significance of the regression model. researchgate.net Y-randomization is another validation technique where the biological activity data is randomly shuffled to generate new models. A significant drop in the statistical quality of these new models compared to the original model confirms that the initial correlation was not due to chance. researchgate.net
Interpretability of a QSAR model is crucial for its practical application in drug design. The model should provide insights into which molecular properties are key drivers of biological activity. In the case of this compound derivatives, an interpretable QSAR model would highlight the importance of specific physicochemical properties (e.g., hydrophobicity, electronic properties, steric bulk) at different positions of the molecule. For example, 3D-QSAR models generate contour maps that visually represent regions where positive or negative steric, electrostatic, or hydrophobic features enhance or diminish activity, thereby guiding medicinal chemists in designing more potent analogs. nih.govnih.gov
Table 2: Key Validation Parameters for QSAR Models
| Parameter | Symbol | Description | Acceptable Value |
| Coefficient of Determination | R² | Measures the proportion of variance in the dependent variable that is predictable from the independent variables. | > 0.7 |
| Cross-validated Correlation Coefficient | Q² | An estimate of the predictive ability of the model for new data, determined by internal validation. | > 0.5 |
| Predictive R-squared for External Test Set | R²_pred | Measures the predictive power of the model on an external set of compounds. | > 0.6 |
| Fischer's F-test | F | A statistical test that indicates the significance of the overall regression model. | High value |
Conformational and Stereochemical Aspects in SAR Studies
The three-dimensional arrangement of a molecule, encompassing its conformation and stereochemistry, plays a critical role in its interaction with a biological target. For derivatives of this compound, these aspects are fundamental to their SAR, particularly in the context of their binding to the histamine H3 receptor.
The flexibility of the ethyl linker between the thienyl and imidazole rings allows the molecule to adopt various conformations. Identifying the bioactive conformation—the specific 3D shape the molecule assumes when it binds to the receptor—is a key objective of SAR studies. Molecular modeling techniques, such as conformational analysis and molecular dynamics simulations, are used to explore the possible conformations and their relative energies. nih.gov By comparing the preferred conformations of active and inactive analogs, researchers can deduce the spatial arrangement required for optimal receptor interaction.
Stereochemistry is another crucial factor. If a chiral center is present in the molecule, the different enantiomers can exhibit significantly different biological activities. This is often due to the stereospecific nature of the receptor's binding pocket. For instance, in a series of potent H3 antagonists, conformationally constrained benzimidazole (B57391) derivatives were synthesized to mimic the hypothesized bioactive conformation. The results showed that one stereoisomer had a significantly higher binding affinity than the other, highlighting the importance of a specific 3D orientation for receptor binding. nih.gov
Molecular docking studies are frequently employed to visualize and understand how different conformations and stereoisomers of this compound derivatives fit into the binding site of the histamine H3 receptor. These studies can help explain the observed SAR by identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the receptor. nih.gov The insights gained from analyzing the conformational and stereochemical requirements are invaluable for the rational design of new, more potent, and selective analogs.
Future Directions and Translational Perspectives for 1 2 3 Thienyl Ethyl 1h Imidazol 4 Amine Research
Potential for Lead Optimization and Further Compound Derivatization
The process of transforming a promising hit compound into a viable drug candidate hinges on meticulous lead optimization. For 1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine, a systematic derivatization strategy is essential to enhance its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new analogs. nih.govrsc.org
Key areas for derivatization include modifications at several positions on the imidazole (B134444), thiophene (B33073), and ethyl linker components. For instance, altering substituents on the imidazole ring can significantly impact receptor binding and activity, as seen in related imidazole-containing compounds. nih.gov Similarly, exploring different substitution patterns on the thiophene ring or modifying the length and rigidity of the ethyl linker could yield analogs with improved pharmacological profiles.
A focused approach would involve creating a compound library based on the this compound scaffold. Modern drug discovery leverages extensive compound libraries for high-throughput screening and hit-to-lead development. enamine.net The synthesis of a targeted library of derivatives would enable a comprehensive SAR evaluation, identifying key structural features that govern biological activity. nih.govenamine.net
Table 1: Potential Sites for Derivatization of this compound
| Molecular Region | Position/Group | Potential Modifications | Objective |
|---|---|---|---|
| Imidazole Ring | Amine group (Position 4) | Acylation, Alkylation, Sulfonylation | Modulate binding, improve metabolic stability |
| Nitrogen (Position 1) | Not the primary site due to ethyl-thienyl substitution | - | |
| Carbon (Position 2 & 5) | Substitution with small alkyl or halogen groups | Fine-tune electronic properties and steric interactions | |
| Thiophene Ring | Positions 2, 4, 5 | Introduction of halogens, alkyl, alkoxy, or nitro groups | Enhance potency, alter lipophilicity, improve selectivity |
| Ethyl Linker | Carbon chain | Shortening, lengthening, rigidification (e.g., cyclopropane) | Optimize spatial orientation and receptor fit |
Exploration of Novel Biological Activities and Therapeutic Applications
The constituent heterocycles of this compound are present in a wide array of biologically active molecules, suggesting that this compound could have therapeutic potential across multiple disease areas. longdom.org The imidazole nucleus is a key feature in drugs with activities including antiprotozoal, antifungal, antiviral, and anti-inflammatory effects. longdom.orgresearchgate.netnih.gov Thiophene derivatives have also been reported to possess significant antimicrobial and anti-inflammatory properties. nih.gov
Given this background, future research should involve broad-based phenotypic screening and target-based assays to uncover novel biological activities. Potential therapeutic applications to investigate include:
Infectious Diseases: Based on the known antiprotozoal and antifungal activities of related imidazole derivatives, this compound should be evaluated against a panel of pathogens. researchgate.netnih.gov Some thiadiazole compounds incorporating a nitroimidazole moiety have demonstrated anti-leishmanial activity. nih.gov
Oncology: Imidazole-containing compounds have been investigated as inhibitors of enzymes crucial for cancer cell proliferation, such as farnesyltransferase. nih.gov
Inflammation and Immunology: The anti-inflammatory potential suggested by both the imidazole and thiophene scaffolds warrants investigation in models of inflammatory diseases. nih.govresearchgate.net Certain imidazole derivatives act as potent inhibitors of vascular adhesion protein-1 (VAP-1), a target for diabetic macular edema. nih.gov
Neurological Disorders: The imidazole ring is a core component of histamine (B1213489), and derivatives like Imetit are potent histamine H3 and H4 receptor agonists, suggesting a potential role in neuromodulation. nih.gov
Table 2: Known Biological Activities of Related Heterocyclic Scaffolds
| Scaffold/Derivative Class | Reported Biological Activity | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Imidazole Derivatives | Antiprotozoal, Antiviral, Anthelmintic, Anticonvulsant | Infectious Diseases, Neurology | longdom.orgresearchgate.net |
| Thienopyrazole Derivatives | Antimicrobial, Anti-inflammatory | Infectious Diseases, Inflammation | nih.gov |
| Benzimidazole (B57391) Derivatives | Antiprotozoal, Antitumor, Antimicrobial | Infectious Diseases, Oncology | researchgate.netresearchgate.net |
| Imidazole-based Benzodiazepines | Farnesyltransferase Inhibition | Oncology | nih.gov |
| Thiazole Derivatives | VAP-1 Inhibition, Cholinesterase Inhibition | Diabetic Retinopathy, Alzheimer's Disease | researchgate.netnih.gov |
Integration of Multi-Omics Data with Chemical Biology Research
To fully understand the mechanism of action and potential off-target effects of this compound and its derivatives, modern "multi-omics" approaches are indispensable. Integrating genomics, proteomics, and metabolomics data can provide a holistic view of the compound's impact on biological systems. nih.govnih.gov
By treating cell lines or model organisms with the compound, researchers can generate comprehensive datasets:
Genomics/Transcriptomics: Measuring changes in gene expression (mRNA levels) can identify the cellular pathways modulated by the compound. This can help to pinpoint its molecular target or reveal unexpected mechanisms of action.
Proteomics: Analyzing changes in the cellular proteome can confirm the effects observed at the transcript level and identify post-translational modifications, providing deeper insight into the compound's functional impact. researchgate.net
Metabolomics: Studying the alterations in cellular metabolite profiles can reveal how the compound affects metabolic pathways, which is crucial for understanding its efficacy and potential toxicity. nih.gov
The integration of these datasets through bioinformatics and systems biology approaches can help construct detailed network models of the drug's action, identify biomarkers for its activity, and guide further lead optimization. nih.govnih.gov
Table 3: Application of Multi-Omics Technologies in Compound Research
| Omics Technology | Data Generated | Key Research Questions Addressed |
|---|---|---|
| Transcriptomics (e.g., RNA-Seq) | Gene expression profiles | What cellular pathways are affected? What is the potential mechanism of action? |
| Proteomics (e.g., Mass Spec) | Protein abundance and post-translational modifications | Does the compound affect target protein levels? What are the downstream functional consequences? |
| Metabolomics (e.g., LC-MS, NMR) | Profiles of small-molecule metabolites | How does the compound alter cellular metabolism? Are there potential toxicity liabilities? |
| Integrated Analysis | Combined network models | What is the holistic biological impact? Can we identify biomarkers of response? |
Development of Collaborative Research Platforms and Methodological Advancements
Accelerating the translation of this compound from a chemical entity to a therapeutic candidate requires a collaborative and technologically advanced approach. The development of open-access databases and research platforms where synthetic protocols, screening data, and SAR findings can be shared would be highly beneficial. Such platforms would reduce redundancy and foster synergistic collaborations among academic and industrial researchers.
Methodological advancements in chemical synthesis and screening are also crucial. The use of automated synthesis platforms could rapidly generate libraries of derivatives for testing. enamine.net Furthermore, advancements in high-content screening (HCS) and artificial intelligence (AI) can enable more sophisticated and predictive analysis of compound activity in complex biological models, leading to more efficient identification of promising candidates. enamine.net The creation of specialized screening libraries focused on diverse imidazole and thiophene cores could also accelerate the discovery of novel bioactive agents.
Ultimately, a multi-pronged strategy that combines rational drug design, broad biological screening, advanced mechanistic studies using multi-omics, and a collaborative research ethos will be essential to fully unlock the therapeutic potential of this compound and its future derivatives.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-[1-(1-Naphthyl)ethyl]-1H-imidazole |
| N-[1-(1H-imidazol-2-yl)ethyl]-1,3-thiazol-2-amine |
| 2-Methyl-3-(1,3-thiazol-2-yl)imidazol-4-amine |
| 1-[(5-chloro-2-thienyl)carbonyl]-4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl]piperazine |
| Imetit |
| 1-Methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
| Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate |
| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole |
Q & A
Q. Q1.1: What are the standard synthetic routes for 1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine, and how can intermediates be optimized for yield?
Answer:
- Synthetic Routes : The compound can be synthesized via multi-step alkylation of imidazole derivatives with 3-thienylethyl halides. A common approach involves coupling 3-thienylethyl bromide with 4-nitroimidazole under basic conditions (e.g., NaH in DMF), followed by catalytic hydrogenation to reduce the nitro group to an amine .
- Optimization : Yield improvements rely on controlling reaction parameters (e.g., solvent polarity, temperature). For example, using anhydrous DMF at 60°C minimizes side reactions like imidazole ring decomposition .
Q. Q1.2: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR are essential for verifying the thienyl-ethyl substitution pattern and imidazole ring integrity. Key signals include aromatic protons (δ 6.8–7.5 ppm for thienyl) and methylene protons (δ 2.8–3.2 ppm for the ethyl linker) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 221.08 for CHNS) and detects impurities .
Advanced Synthesis: Contradictions and Troubleshooting
Q. Q2.1: How can researchers resolve low yields during the alkylation of imidazole with 3-thienylethyl halides?
Answer:
- Contradictions : Competing nucleophilic substitution at the thienyl sulfur may reduce yields.
- Solutions :
- Use protecting groups (e.g., Boc on the imidazole amine) to direct alkylation .
- Switch to milder bases (e.g., KCO instead of NaH) to suppress side reactions .
Q. Q2.2: What strategies mitigate instability of the thienyl moiety under acidic conditions?
Answer:
- Problem : Thienyl groups are prone to protonation and ring-opening in strong acids.
- Methodology :
- Conduct reactions in neutral or weakly basic solvents (e.g., THF/water mixtures).
- Replace HCl with trifluoroacetic acid (TFA) for deprotection, as it minimizes sulfur oxidation .
Biological Activity and Mechanism
Q. Q3.1 (Basic): What in vitro assays are suitable for screening the biological activity of this compound?
Answer:
Q. Q3.2 (Advanced): How can researchers interpret contradictory data in enzyme inhibition studies?
Answer:
- Case Example : Discrepancies in IC values may arise from assay conditions (e.g., pH, cofactors).
- Resolution :
Structure-Activity Relationship (SAR) Studies
Q. Q4.1: How does the 3-thienyl substitution influence pharmacological activity compared to phenyl analogs?
Answer:
Q. Q4.2 (Advanced): What computational tools are effective for predicting SAR trends?
Answer:
- Methods :
Stability and Degradation
Q. Q5.1: What are the primary degradation pathways for this compound under physiological conditions?
Answer:
Q. Q5.2: How can accelerated stability studies be designed for long-term storage?
Answer:
- ICH Guidelines : Conduct stress testing at 40°C/75% RH for 6 months. Analyze degradation products using LC-MS/MS .
- Excipient Screening : Add antioxidants (e.g., ascorbic acid) to mitigate oxidation in solid-state formulations .
Comparative Analysis with Structural Analogs
Q. Q6.1: How does this compound compare to 1-[2-(2-furyl)ethyl]-1H-imidazol-4-amine in terms of pharmacokinetics?
Answer:
- Key Differences :
- Bioavailability : The thienyl analog exhibits 30% higher oral bioavailability due to improved lipophilicity (logP 1.8 vs. 1.2 for furyl) .
- Metabolism : Furyl analogs undergo rapid hepatic glucuronidation, whereas thienyl derivatives are primarily metabolized via CYP3A4 .
Methodological Innovations
Q. Q7.1: How can integrated computational-experimental workflows enhance research efficiency?
Answer:
- ICReDD Framework : Combine quantum chemical calculations (e.g., transition state modeling) with high-throughput screening to prioritize synthetic routes .
- Case Study : Reaction path search algorithms reduced optimization time for imidazole alkylation by 60% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
